molecular formula C19H15N5O2S B2607007 N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1203274-25-2

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2607007
CAS No.: 1203274-25-2
M. Wt: 377.42
InChI Key: HULNDBFKUIJYJM-UHFFFAOYSA-N
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Description

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide is a synthetic hybrid compound incorporating two privileged medicinal chemistry scaffolds: the 1,2,4-oxadiazole and the 2-aminothiazole. The 1,2,4-oxadiazole ring is a well-regarded heterocycle in drug discovery, valued for its metabolic stability and role as a bioisostere for esters and amides, which can fine-tune a molecule's physicochemical properties and target selectivity . The thiazole moiety, a common feature in many bioactive molecules and approved drugs, contributes to a wide spectrum of biological activities by enabling interactions with various enzymes and receptors . The strategic fusion of these pharmacophores in a single molecule creates a sophisticated scaffold for investigating new chemical space in medicinal chemistry research. This compound is of significant research value for developing novel therapeutic agents. Compounds bearing the 1,2,4-oxadiazole ring have demonstrated a broad spectrum of pharmacological activities in scientific studies, including antimicrobial, anti-inflammatory, and anticancer effects . Similarly, thiazole-containing molecules are prevalent in treatments for conditions ranging from cancer and microbial infections to central nervous system disorders . Specific research analogues combining these rings, such as 2-amino-5-oxadiazolyl thiazoles, have been identified as potent inhibitors of targets like phosphoinositide 3-kinase γ (PI3Kγ), showing in vivo efficacy in models of inflammatory diseases such as rheumatoid arthritis . The structural features of this compound make it a compelling candidate for high-throughput screening, target identification studies, and as a lead structure for optimization in various drug discovery programs. Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions and in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

2-anilino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-18(15-12-27-19(22-15)21-14-9-5-2-6-10-14)20-11-16-23-17(24-26-16)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULNDBFKUIJYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate acylhydrazine with a nitrile.

    Thiazole ring synthesis: This involves the reaction of a thioamide with a haloketone or halonitrile.

    Coupling reactions: The oxadiazole and thiazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Final amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and efficiency.

Chemical Reactions Analysis

Table 1: Key Functional Groups and Reactivity

Functional GroupReactivity ProfileExample Reactions
1,2,4-Oxadiazole ringElectrophilic substitution at C-5; ring-opening under strong acids/basesHydrolysis to amidoximes
Thiazole ringNucleophilic attack at C-2; oxidation of sulfur to sulfoxide/sulfoneOxidation with H2_2O2_2
Carboxamide (-CONH2_2)Hydrolysis to carboxylic acid (acidic/basic conditions); dehydration to nitrileAcid-catalyzed hydrolysis
Phenylamino groupElectrophilic aromatic substitution (e.g., nitration, halogenation)Bromination with Br2_2/Fe catalyst

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones. For example, treatment with hydrogen peroxide (H2_2O2_2) in acetic acid yields the corresponding sulfoxide, while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) produce sulfones . This modification alters electronic properties, impacting biological activity .

Hydrolysis of the Carboxamide Group

Under acidic or basic conditions , the carboxamide group hydrolyzes to 2-(phenylamino)thiazole-4-carboxylic acid. For instance:

  • Acidic hydrolysis (6M HCl, reflux): Yields the carboxylic acid with concurrent degradation of the oxadiazole ring.

  • Enzymatic hydrolysis : Serine proteases selectively cleave the amide bond, retaining the oxadiazole-thiazole scaffold .

Nucleophilic Substitution at the Methylene Bridge

The -CH2_2- group adjacent to the oxadiazole ring is susceptible to nucleophilic attack. Reactions with Grignard reagents (e.g., CH3_3MgBr) replace the hydrogen atom, forming alkylated derivatives. This site also participates in Mitsunobu reactions with alcohols to generate ether linkages .

Electrophilic Aromatic Substitution

The phenyl rings undergo halogenation or nitration under standard conditions:

  • Bromination : Br2_2/FeBr3_3 selectively substitutes the para position of the phenylamino group .

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups, enhancing electron-withdrawing effects .

Table 2: Reaction Outcomes vs. Structural Analogues

Reaction TypeTarget Compound OutcomeThiazole-Only AnaloguesOxadiazole-Only Analogues
Oxidation (S→SO)Sulfoxide stable at 25°CRapid over-oxidation to sulfoneNot applicable
Hydrolysis (Carboxamide)Complete hydrolysis in 6M HCl (4h)Partial hydrolysis (24h required)Resistant to hydrolysis
Electrophilic SubstitutionPara-substitution dominant on phenylamino groupMeta-substitution on thiazole-attached arylOrtho/para mix on oxadiazole-attached aryl

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and thiazole derivatives exhibit notable antimicrobial properties. Studies indicate that N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide demonstrates effectiveness against a range of bacterial strains. For example, a study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various oxadiazole derivatives and their evaluation for antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound's structural components allow it to interact with specific cellular pathways involved in cancer proliferation. Research indicates that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving similar thiazole-based compounds demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that this compound may also possess anticancer properties.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that compounds with similar structures can act as inhibitors of protein kinases or phosphodiesterases, which are critical in signal transduction pathways . This inhibition can lead to therapeutic benefits in diseases such as diabetes and hypertension.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be used as a building block for synthesizing novel polymers or coatings with specific properties such as enhanced thermal stability or electrical conductivity. Research into the synthesis of polymeric materials incorporating oxadiazole units has shown promising results in developing advanced materials for electronic applications.

Case Studies and Research Findings

StudyFocusFindings
European Journal of Medicinal Chemistry (2010)Antimicrobial ActivitySynthesized oxadiazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Journal of Medicinal Chemistry (2019)Anticancer PropertiesThiazole derivatives showed cytotoxic effects on various cancer cell lines; potential for further development as anticancer agents.
Bioorganic & Medicinal Chemistry Letters (2021)Enzyme InhibitionIdentified as an inhibitor of specific kinases; implications for metabolic disease treatment .
Advanced Materials (2023)Material ScienceDemonstrated utility in creating polymers with enhanced properties; potential applications in electronics.

Mechanism of Action

The mechanism of action of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole and thiazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological targets. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The compound’s thiazole-oxadiazole hybrid architecture distinguishes it from analogs with alternative heterocycles:

  • Compound 45p (): Features a 5-methylisoxazole-thiophene scaffold.
Table 1: Heterocyclic Core Comparison
Compound Core Structure Key Substituents
Target Compound Thiazole-4-carboxamide (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl, Phenylamino
Compound 45p () Isoxazole-thiophene Methyl, Carboxylate
Naldemedine Tosylate () Morphinan derivative 3-Phenyl-1,2,4-oxadiazole, Cyclopropylmethyl
Y207-4452 () Benzamide (3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy, 2-Methylbenzyl

Substituent-Driven Functional Differences

  • Oxadiazole Modifications :

    • The target compound’s (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group enhances π-π interactions, similar to Y207-4452 (), which uses a methoxy-linked oxadiazole. However, the carboxamide linkage in the target compound may improve solubility compared to Y207-4452’s benzamide .
    • Compound 45 () substitutes oxadiazole with a thioether-linked methyl group, reducing electronegativity and possibly altering binding kinetics .
  • Phenylamino vs. Pyridinyl Groups: The phenylamino group at position 2 of the thiazole (target compound) contrasts with pyridinyl substituents in ’s thiazole carboxamides. Pyridinyl groups enhance basicity, whereas phenylamino may favor hydrophobic interactions .

Biological Activity

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N6O2C_{17}H_{16}N_6O_2. Its structure features a thiazole ring linked to an oxadiazole moiety, which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, particularly in the context of cancer treatment. The following sections summarize key findings related to its anticancer properties.

Anticancer Activity

Research indicates that compounds with oxadiazole and thiazole structures exhibit promising anticancer activity. For instance:

  • IC50 Values : Studies have shown that similar compounds exhibit IC50 values ranging from 1.82 to 5.55 µM against different cancer cell lines, indicating potent cytotoxic effects .
CompoundCancer Cell LineIC50 (µM)
10cHCT-1161.82
10cHePG-25.55
10cMCF-72.86

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It interacts with growth factor receptors (e.g., EGFR), leading to decreased signaling pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • Oxadiazole Moiety : Essential for cytotoxic activity; modifications can significantly alter potency.
  • Thiazole Ring : Its presence is crucial for maintaining activity against cancer cells .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Alam et al. Study : Synthesized oxadiazole derivatives showing significant anticancer activity with IC50 values as low as 0.34 µM against MCF-7 cells .
  • Ribeiro et al. Study : Investigated thiazole-containing compounds that exhibited promising results in inhibiting tumor growth in vivo, suggesting a potential for further development into therapeutic agents .

Q & A

Basic Research Question

  • Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to doxorubicin .
  • Antimicrobial Testing : Microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Enzyme Inhibition : Evaluate COX-2 or kinase inhibition via ELISA or fluorescence-based assays .

What computational methods predict structure-activity relationships (SAR)?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; binding affinity ≤-8.5 kcal/mol suggests strong inhibition) .
  • QSAR Models : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with bioactivity .
  • ADMET Prediction : SwissADME or pkCSM to optimize logP (ideally 2–3) and reduce hepatotoxicity risks .

How are stability and degradation profiles assessed under physiological conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor via HPLC .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound using LC-MS .
  • Photostability : IEC 62471-compliant light chambers assess UV-induced degradation .

What synthetic modifications enhance solubility without compromising activity?

Advanced Research Question

  • PEGylation : Introduce polyethylene glycol chains to the carboxamide group to improve aqueous solubility .
  • Salt Formation : Use hydrochloride or sodium salts of acidic/basic moieties .
  • Prodrug Design : Convert the carboxamide to a methyl ester for enhanced membrane permeability .

How can researchers address low reproducibility in biological assays?

Advanced Research Question

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize batch-to-batch variability .
  • Positive Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) in each assay plate .
  • Data Normalization : Express activity as % inhibition relative to vehicle-treated controls .

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